molecular formula C16H16N4O2 B11939102 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline CAS No. 79579-23-0

1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11939102
CAS No.: 79579-23-0
M. Wt: 296.32 g/mol
InChI Key: JAMJMXOIUFLMNT-UHFFFAOYSA-N
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Description

1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is a complex organic compound with the molecular formula C20H18N4O2. It is characterized by the presence of a tetrahydroquinoline core substituted with a methyl group and a nitrophenylazo group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline typically involves the azo coupling reaction between 1-methyl-1,2,3,4-tetrahydroquinoline and 4-nitrobenzenediazonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt and its subsequent coupling with the tetrahydroquinoline derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Reduction of the nitro group: results in the formation of 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydroquinoline.

    Reduction of the azo group: leads to the formation of 1-Methyl-6-(4-aminophenyl)-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is primarily based on its ability to interact with biological molecules. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

  • 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydroquinoline
  • 1-Methyl-6-(4-aminophenyl)-1,2,3,4-tetrahydroquinoline
  • 1-Methyl-6-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoline

Comparison: 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both nitro and azo functional groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds with only one of these functional groups may exhibit different properties and applications.

Properties

CAS No.

79579-23-0

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C16H16N4O2/c1-19-10-2-3-12-11-14(6-9-16(12)19)18-17-13-4-7-15(8-5-13)20(21)22/h4-9,11H,2-3,10H2,1H3

InChI Key

JAMJMXOIUFLMNT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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